Methyl 2-(2-amino-4-chlorophenyl)acetate
Description
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(2-amino-4-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 |
InChI Key |
AVIBYAFBKVVTNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-Amino-4-chlorophenylacetic Acid
This is the most straightforward and commonly employed method:
- Starting Material: 2-amino-4-chlorophenylacetic acid
- Reagents: Methanol as esterifying agent; acid catalyst such as hydrochloric acid or sulfuric acid
- Conditions: Reflux under controlled temperature (60–80°C) for 6–12 hours to ensure complete esterification
- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques to achieve purity >95%
- Yield: Typically high, often above 85% under optimized conditions
This method is widely reported in industrial and laboratory-scale syntheses due to its simplicity and efficiency.
Multi-step Synthesis via α-Bromo Intermediates
An alternative approach involves halogenation followed by esterification:
- Step 1: Preparation of α-bromo-2-amino-4-chlorophenylacetic acid by bromination of the corresponding phenylacetic acid derivative
- Step 2: Reflux of the α-bromo acid with methanol in the presence of concentrated sulfuric acid for 3–4 hours to form the methyl ester
- Step 3: Work-up involves solvent evaporation under reduced pressure, extraction with dichloromethane, washing with sodium bicarbonate solution, drying, and distillation under vacuum to isolate the ester
- Yield: Approximately 90% reported in literature
This method allows for intermediate modifications and can be advantageous for introducing additional functional groups.
Resolution and Chiral Purification
For chiral applications, resolution of racemic mixtures is critical:
- Utilization of chiral resolving agents such as (+)- or (−)-tartaric acid to form diastereomeric salts
- Crystallization under controlled temperature (0–30°C) with solvent systems like methanol and water mixtures
- Separation of desired enantiomeric salt, followed by recovery of free ester by pH adjustment and solvent extraction
- Enantiomeric purity assessed by chiral HPLC and optical rotation measurements, e.g., [α]D values ranging from +87.5 to +134.0 depending on conditions
This approach is essential in pharmaceutical contexts where stereochemistry affects biological activity.
Industrial Production Considerations
- Raw Materials: 2-amino-4-chlorophenylacetic acid or its derivatives, methanol, acid catalysts
- Reaction Vessels: Batch reactors or continuous flow systems to optimize heat and mass transfer
- Process Control: Strict temperature and pH monitoring to prevent side reactions such as hydrolysis or over-esterification
- Purification: Combination of crystallization and chromatographic techniques to ensure high purity and yield
- Environmental and Safety: Use of appropriate solvents and neutralization of acidic waste streams is critical
Industrial processes often incorporate automation and in-line analytical techniques (e.g., HPLC, IR spectroscopy) for real-time monitoring.
Data Table Summarizing Preparation Methods
| Preparation Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 2-amino-4-chlorophenylacetic acid | Methanol, HCl or H2SO4, reflux 60–80°C | 85–90 | Recrystallization, chromatography | Simple, high yield, scalable |
| α-Bromo Intermediate Route | α-Bromo-2-amino-4-chlorophenylacetic acid | Methanol, conc. H2SO4, reflux 3–4 h | ~90 | Extraction, vacuum distillation | Allows intermediate functionalization |
| Chiral Resolution via Diastereomeric Salts | Racemic methyl 2-amino-4-chlorophenylacetate | (+)-Tartaric acid, methanol/water, 0–30°C | 65–70 (enriched) | Crystallization, pH adjustment | For enantiomeric purity, pharmaceutical use |
Research Findings and Analytical Characterization
-
- Nuclear Magnetic Resonance (NMR): Characteristic ester methyl proton at ~3.7 ppm, aromatic protons between 6.5–7.5 ppm, and broad NH2 signals near 5 ppm.
- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1740 cm⁻¹, NH stretching around 3350 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peak consistent with C9H10ClNO2 (m/z ~195).
- Optical Rotation: Used to confirm enantiomeric purity in resolved samples.
Stability Studies: The compound shows good stability in organic solvents but is prone to hydrolysis under strongly acidic or basic aqueous conditions. Storage at 2–8°C under inert atmosphere is recommended to maintain integrity.
Reaction Optimization: Parameters such as solvent polarity, catalyst concentration, reaction time, and temperature significantly influence yield and purity. For example, using methanol as solvent with catalytic HCl under reflux for 8 hours typically maximizes yield.
Summary and Outlook
This compound can be efficiently prepared via direct esterification of the corresponding amino acid or through halogenated intermediates followed by esterification. Industrial-scale production benefits from optimized reaction conditions, continuous flow techniques, and chiral resolution when needed. Analytical techniques including NMR, IR, MS, and chiral HPLC provide comprehensive structural confirmation and purity assessment.
Ongoing research explores improved catalytic systems, greener solvents, and continuous manufacturing to enhance sustainability and scalability. The compound’s role as a versatile intermediate in pharmaceutical synthesis underscores the importance of robust and reproducible preparation methods.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-(2-amino-4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl 2-(2-amino-4-chlorophenyl)acetate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₁₀ClNO₂ | 199.64 | 2-amino, 4-Cl | Hypothetical: Potential drug precursor | N/A |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Phenyl, α-ketone | Precursor for amphetamines | |
| Methyl (4-chloro-2-vinylphenyl)acetate | C₁₁H₁₁ClO₂ | 210.66 | 4-Cl, 2-vinyl | Synthetic intermediate (vinyl reactivity) | |
| Methyl [(4-Cl-phenyl)sulfonylamino]acetate | C₁₇H₁₈ClNO₄S | 367.84 | 4-Cl, sulfonyl, phenylethyl-amino | High molar mass; polar functional groups | |
| Methyl 2-{[1-(3-Cl-4-F-phenyl)ethyl]amino}acetate | C₁₁H₁₃ClFNO₂ | 245.68 | 3-Cl-4-F, ethylamino | Halogenated substituents (Cl, F) |
Key Observations:
- Halogen diversity: The presence of fluorine in ’s compound introduces stronger electronegativity, altering electronic distribution compared to the target’s chloro group.
Molecular Weight :
Methyl 2-Phenylacetoacetate ()
- Used as a precursor for amphetamines due to its α-ketone ester functionality.
- Lacks the amino group, simplifying synthesis but limiting versatility in reactions requiring nucleophilic amines .
Methyl (4-Chloro-2-vinylphenyl)acetate ()
- The vinyl group enables participation in Diels-Alder or polymerization reactions, unlike the target compound’s amino group, which may direct electrophilic substitution or act as a catalyst ligand .
Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()
- Functions as a Horner–Wadsworth–Emmons (HWE) reagent for stereoselective synthesis of α,β-unsaturated esters. The target compound’s amino group could similarly participate in condensation reactions but with altered stereochemical outcomes .
Q & A
Q. Resolution Strategy :
Acquire 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare IR carbonyl stretches (1740–1760 cm) with computed vibrational spectra (Gaussian 16) .
What safety protocols are critical for handling this compound?
Basic Research Question
- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and store in sealed containers under inert gas (N).
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid chlorinated byproducts .
How does hydrogen bonding influence the stability of this compound in solid-state formulations?
Advanced Research Question
The amine and ester groups form intermolecular H-bonds, stabilizing polymorphs:
Impact : Form I exhibits higher melting point (mp 120–122°C) and slower dissolution kinetics, critical for controlled-release formulations .
What analytical techniques differentiate between this compound and its regioisomers?
Advanced Research Question
- LC-MS/MS : Monitor fragmentation patterns (e.g., m/z 199.63 [M+H] with Cl loss at m/z 164).
- X-ray Powder Diffraction (XRPD) : Distinctive peaks at 2θ = 12.5°, 18.7° confirm crystallographic identity .
Validation : Pair with solid-state NMR ( CP-MAS) to resolve amorphous vs. crystalline impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
